3-(Methoxymethyl)cyclobutane-1-thiol
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Overview
Description
3-(Methoxymethyl)cyclobutane-1-thiol is an organic compound with the molecular formula C6H12OS It features a cyclobutane ring substituted with a methoxymethyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)cyclobutane-1-thiol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving suitable precursors.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the cyclobutane ring with methoxymethyl chloride in the presence of a base such as sodium hydride.
Thiol Group Addition:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium thiolate or sodium alkoxide are commonly used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-(Methoxymethyl)cyclobutane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing thiol-containing drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)cyclobutane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, making it a valuable tool in biochemical research. The methoxymethyl group can also participate in various chemical reactions, further expanding its utility.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-thiol: Lacks the methoxymethyl group, making it less versatile in chemical reactions.
3-(Hydroxymethyl)cyclobutane-1-thiol: Contains a hydroxymethyl group instead of a methoxymethyl group, which affects its reactivity and applications.
3-(Methoxymethyl)cyclobutane-1-ol:
Uniqueness
3-(Methoxymethyl)cyclobutane-1-thiol is unique due to the presence of both a methoxymethyl group and a thiol group, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(methoxymethyl)cyclobutane-1-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-7-4-5-2-6(8)3-5/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODGRAODQJEMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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